molecular formula C26H34F2O7 B13419026 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate CAS No. 3932-49-8

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate

Cat. No.: B13419026
CAS No.: 3932-49-8
M. Wt: 496.5 g/mol
InChI Key: LYCTYBOMOJMCRM-IUGZLZTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate is a synthetic glucocorticoid compound. It is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various inflammatory and autoimmune conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate involves several key steps:

    Starting Material: The synthesis begins with a suitable steroidal precursor.

    Fluorination: Introduction of fluorine atoms at the 6alpha and 9alpha positions is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Hydroxylation: Hydroxyl groups are introduced at the 11beta and 21 positions through selective oxidation reactions.

    Acetal Formation: The 16alpha,17alpha-diol is converted into an acetal using isopropylidene derivatives under acidic conditions.

    Acetylation: The final step involves acetylation of the 21-hydroxy group using acetic anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, ketonized, or halogenated derivatives of the parent compound .

Scientific Research Applications

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.

    Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cell proliferation and differentiation.

    Medicine: Utilized in the development of anti-inflammatory and immunosuppressive drugs for conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.

    Industry: Applied in the formulation of topical creams and ointments for the treatment of skin disorders.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. Key molecular targets include cytokines, chemokines, and adhesion molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate is unique due to its specific fluorination pattern, which enhances its receptor binding affinity and metabolic stability, resulting in prolonged therapeutic effects .

Properties

CAS No.

3932-49-8

Molecular Formula

C26H34F2O7

Molecular Weight

496.5 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C26H34F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h8,15-16,18-19,21,31H,6-7,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1

InChI Key

LYCTYBOMOJMCRM-IUGZLZTKSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)CC[C@@]54C)F)F)O)C)OC(O2)(C)C

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)CCC54C)F)F)O)C)OC(O2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.